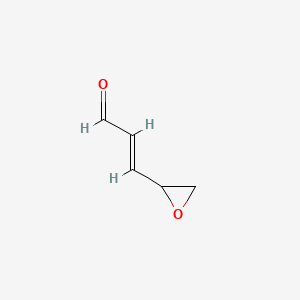
4,5-Epoxy-2-pentenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Epoxy-2-pentenal is an organic compound characterized by the presence of an epoxide group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Epoxy-2-pentenal can be synthesized through the oxidation of cyclopentadiene. The process involves the use of oxidizing agents such as singlet oxygen or other peroxides . Another method involves the epoxidation of 2-pentenal using reagents like 3-chloroperoxybenzoic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. Catalysts such as palladium and nickel are commonly used to achieve high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Epoxy-2-pentenal undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Catalytic hydrogenation can reduce the epoxide group to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like singlet oxygen or peroxides.
Reduction: Catalysts such as palladium and nickel under hydrogenation conditions.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: 4,5-Epoxypentanal and 2-hydroxytetrahydropyran.
Substitution: Substituted epoxides and alcohols.
Applications De Recherche Scientifique
4,5-Epoxy-2-pentenal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.
Biology: Studied for its interactions with biological molecules and potential as a biomimetic agent.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Epoxy-2-pentenal involves its reactivity with various nucleophiles. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, leading to various biochemical effects . The aldehyde group can also participate in reactions with amines and other nucleophiles, further contributing to its reactivity.
Comparaison Avec Des Composés Similaires
- 4,5-Epoxy-2-heptenal
- 4,5-Epoxy-2-decenal
- 2,4-Heptadienal
Comparison: 4,5-Epoxy-2-pentenal is unique due to its shorter carbon chain and the presence of both an epoxide and an aldehyde group. This combination of functional groups makes it more reactive compared to its longer-chain analogs .
Propriétés
Numéro CAS |
64011-46-7 |
|---|---|
Formule moléculaire |
C5H6O2 |
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
(E)-3-(oxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C5H6O2/c6-3-1-2-5-4-7-5/h1-3,5H,4H2/b2-1+ |
Clé InChI |
MCZFDRQUPJCHON-OWOJBTEDSA-N |
SMILES isomérique |
C1C(O1)/C=C/C=O |
SMILES canonique |
C1C(O1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



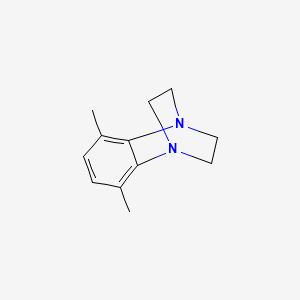
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
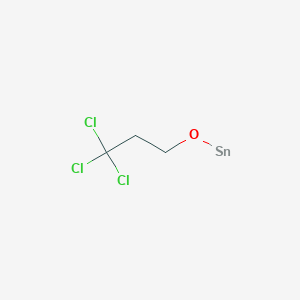

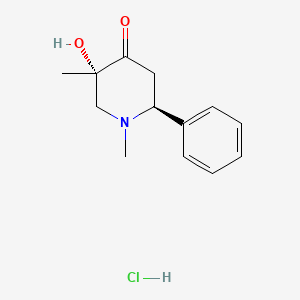
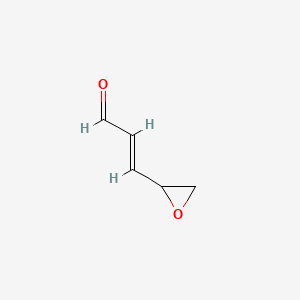
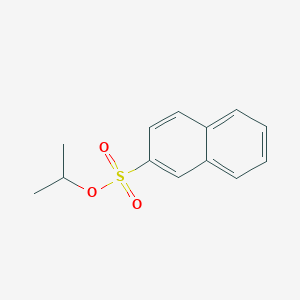
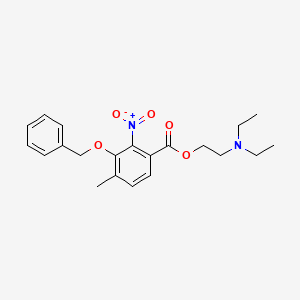
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
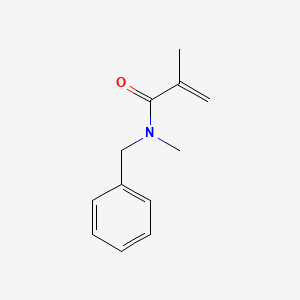
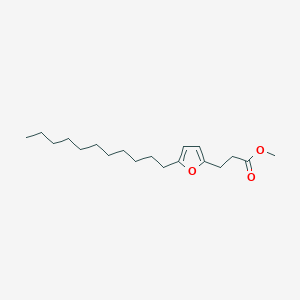
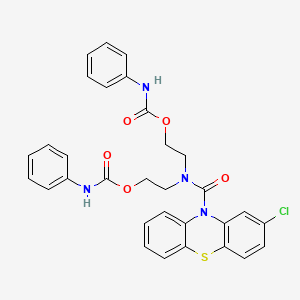
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
